3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine
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Overview
Description
3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine is a synthetic organic compound characterized by the presence of difluoromethyl and trifluoromethoxy groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of a difluoromethylating agent with an azetidine derivative, followed by the introduction of the trifluoromethoxyphenylsulfonyl group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted azetidines, and various functionalized derivatives, depending on the reaction pathway and conditions employed.
Scientific Research Applications
3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and trifluoromethoxy groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The sulfonyl group plays a crucial role in stabilizing the compound’s interactions with its targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a nucleophilic trifluoromethylating agent.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Extensively used in promoting organic transformations.
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: A novel activator for glycosylation reactions.
Uniqueness
3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine is unique due to the combination of difluoromethyl and trifluoromethoxy groups on an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(difluoromethyl)-1-[2-(trifluoromethoxy)phenyl]sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO3S/c12-10(13)7-5-17(6-7)21(18,19)9-4-2-1-3-8(9)20-11(14,15)16/h1-4,7,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFORGXCGEKJWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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